rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride
Description
This compound is a bicyclic structure featuring a 2-oxabicyclo[2.2.1]heptane core with an amino group at position 6, a methyl ester at position 4, and a hydrochloride salt (). Its rigid bicyclic framework and polar functional groups make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring stereochemical precision. The compound is commercially available from global suppliers such as Flavine North America, Matrix Innovation, and PharmaBlock Sciences, reflecting its utility in drug discovery .
Properties
IUPAC Name |
methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(9)6(3-8)12-4-8;/h5-6H,2-4,9H2,1H3;1H/t5-,6-,8+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBJGGPXOZXJFE-JWAAWBFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C(C1)OC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12C[C@H]([C@@H](C1)OC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The preparation of rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride requires a carefully orchestrated synthetic approach to establish the correct stereochemistry and functional group positioning. Several strategic pathways can be employed:
General Approaches to Oxabicyclic Systems
The formation of the 2-oxabicyclo[2.2.1]heptane core typically involves:
- Diels-Alder cycloaddition using furan as a diene
- Intramolecular cyclization of appropriately functionalized precursors
- Transformation of related bicyclic structures
- Modification of preformed oxabicyclic systems to introduce required functional groups
Each approach presents distinct advantages and challenges in terms of stereoselectivity, scalability, and overall synthetic efficiency.
Detailed Preparation Methods
Route A: Synthesis via Furan-Acrylonitrile Cycloaddition
The most efficient and well-documented approach for preparing the target compound begins with a Diels-Alder reaction between furan and acrylonitrile, followed by a series of transformations to install the required functional groups with appropriate stereochemistry.
Table 1: Synthetic Protocol for Route A
| Step | Transformation | Reagents and Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | Cycloaddition | Furan, acrylonitrile, ZnCl₂ (catalytic), room temperature, 24-48h | 75-85 | Forms racemic 1:1 mixture of exo/endo isomers |
| 2 | Double bond reduction | H₂ (1 atm), Pd/C (10%), ethyl acetate, room temperature, 24h | 90-95 | Complete reduction confirmed by NMR |
| 3 | Nitrile hydrolysis | KOH (10M), ethanol, reflux, 1.5h, then overnight at room temperature | 80-90 | Forms exclusively the exo-carboxylic acid |
| 4 | Acid esterification | Methanol, H₂SO₄ (catalytic), reflux, 3-6h | 85-95 | Methyl ester formation |
| 5 | Amino group introduction | Multiple steps (see detailed procedure) | 60-70 | Requires stereocontrol |
| 6 | Salt formation | HCl in diethyl ether, 0°C, 1h | >95 | Crystalline salt formation |
Detailed Experimental Procedure
Step 1: Preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
In a dry reaction vessel equipped with a mechanical stirrer and under nitrogen atmosphere, furan (100.0 g, 1.47 mol) is combined with anhydrous dichloromethane (500 mL). The solution is cooled to 0°C, and zinc chloride (10.0 g, 0.073 mol) is added. Acrylonitrile (85.0 g, 1.60 mol) is then added dropwise over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for 36 hours. The progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution (2 × 200 mL) and brine (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile as a pale yellow oil.
Step 2: Catalytic Reduction to 7-oxabicyclo[2.2.1]heptan-2-carbonitrile
The crude 7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (218.0 g) is dissolved in ethyl acetate (2.18 L) and transferred to a hydrogenation vessel under argon atmosphere. Palladium on carbon catalyst (10%, 4.36 g) is carefully added. The reaction vessel is flushed three times with hydrogen at 5 bar pressure, then maintained under hydrogen at ambient pressure for 24 hours at room temperature. After completion (monitored by NMR), the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield 7-oxabicyclo[2.2.1]heptan-2-carbonitrile (210.8 g, 96%) as a colorless oil.
Step 3: Hydrolysis to exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
A 1500 mL four-necked round-bottom flask is charged with ethanol (550 mL) and potassium hydroxide solution (10 M, 200 mL). A solution of 7-oxabicyclo[2.2.1]heptan-2-carbonitrile (100.0 g) in ethanol (250 mL) is added at room temperature. The reaction mixture is heated to reflux for 1.5 hours, cooled to room temperature, and stirred overnight. The ethanol is replaced with water under reduced pressure. Residual ethanol is removed by extraction with tert-butyl methyl ether. The aqueous solution is acidified to pH 1 with 37% hydrochloric acid (170.2 mL) and saturated with sodium chloride (60.0 g). The solution is extracted with tert-butyl methyl ether (4 × 600 mL). The combined organic extracts are dried over sodium sulfate, filtered, and concentrated to yield exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (113.0 g, 86%).
Step 4: Esterification to methyl exo-7-oxabicyclo[2.2.1]heptane-2-carboxylate
In a 1000 mL round-bottom flask, exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (100.0 g, 0.70 mol) is dissolved in anhydrous methanol (500 mL). Concentrated sulfuric acid (10 mL) is added dropwise at 0°C. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the solution is neutralized with saturated sodium bicarbonate solution until pH 7-8. The methanol is partially removed under reduced pressure, and the remaining mixture is extracted with ethyl acetate (3 × 300 mL). The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated to provide methyl exo-7-oxabicyclo[2.2.1]heptane-2-carboxylate as a colorless oil (92.0 g, 84%).
The introduction of the amino group with the correct stereochemistry requires multiple steps:
- Functionalization at the 6-position via bromination using N-bromosuccinimide in carbon tetrachloride under reflux conditions with benzoyl peroxide as initiator
- Nucleophilic substitution with sodium azide in dimethylformamide at 80°C
- Reduction of the azide to amine using lithium aluminum hydride in tetrahydrofuran at 0°C or via catalytic hydrogenation using Pd/C in methanol
Step 6: Formation of the hydrochloride salt
The free amine (10.0 g) is dissolved in diethyl ether (100 mL) and cooled to 0°C. A solution of hydrogen chloride in diethyl ether (2.0 M, 30 mL) is added dropwise over 15 minutes with vigorous stirring. The formed precipitate is filtered, washed with cold diethyl ether, and dried under vacuum at 40°C for 24 hours to yield this compound as a white crystalline solid (11.2 g, 95%).
Route B: Esterification of the Corresponding Acid
An alternative approach involves the direct esterification of rac-(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, which may be more efficient if the acid form is readily available.
Table 2: Synthetic Protocol for Route B
| Step | Transformation | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | Methanol, thionyl chloride, 0°C to reflux, 6h | 85-90 | Direct conversion to hydrochloride salt |
| 2 | Purification | Recrystallization from isopropanol/diethyl ether | >95 | High purity product |
Detailed Experimental Procedure
In a 500 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, anhydrous methanol (200 mL) is cooled to 0°C. Thionyl chloride (30 mL, 0.41 mol) is added dropwise over 30 minutes. After complete addition, rac-(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride (50.0 g, 0.26 mol) is added in portions. The mixture is stirred at 0°C for 1 hour, then heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is triturated with diethyl ether (3 × 100 mL) and recrystallized from isopropanol/diethyl ether to yield the pure this compound as white crystals (45.3 g, 85%).
Route C: Enzymatic Resolution Approach
For applications requiring enantiopure material, an enzymatic resolution strategy can be employed, similar to the approach described for related oxabicyclic systems.
Table 3: Enzymatic Resolution Protocol
| Step | Transformation | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ester formation | Butanol, rac-exo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, acid catalyst | 80-85 | Racemic butyl ester |
| 2 | Enzymatic hydrolysis | Lipase from Candida antarctica, phosphate buffer (pH 7.0), 10°C | 40-45 (theoretical max: 50%) | Enantiomerically enriched acid |
| 3 | Separation | Extraction at controlled pH | >95 | Separation of acid and ester |
| 4 | Functional group manipulation | Multiple steps as in Route A | 60-70 | Introduction of amino group |
Optimization and Critical Parameters
Stereochemical Control
The critical challenge in the synthesis of this compound is establishing the correct stereochemistry at three positions. Several factors influence stereochemical outcomes:
Table 4: Parameters Affecting Stereochemical Control
| Parameter | Impact on Stereochemistry | Optimization Strategy |
|---|---|---|
| Temperature | Lower temperatures generally favor exo selectivity in cycloaddition | Controlled cooling during key transformations |
| Solvent | Polar solvents can enhance endo selectivity | Selection of appropriate solvent system |
| Catalyst | Affects facial selectivity in reductions | Screening of catalyst types and loading |
| Reaction time | Extended times may lead to epimerization | Careful monitoring of reaction progress |
Purification Techniques
Efficient purification is essential for obtaining high-quality material:
- Recrystallization : The hydrochloride salt typically recrystallizes well from isopropanol/diethyl ether mixtures
- Column chromatography : For intermediate purification, silica gel chromatography using ethyl acetate/hexanes or dichloromethane/methanol gradients
- Acid-base extraction : Utilization of pH-controlled extractions to separate basic (amine) and acidic (carboxylic acid) components
Analytical Characterization
Spectroscopic Data
Table 5: Expected Spectroscopic Data for this compound
| Analysis Technique | Expected Results | Diagnostic Features |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (br s, 3H, NH₃⁺), 4.75 (d, 1H, J = 4.8 Hz, H-1), 4.20 (s, 1H, H-6), 3.70 (s, 3H, OCH₃), 3.62 (d, 1H, J = 7.2 Hz, H-4), 2.10-1.60 (m, 5H, CH₂) | Characteristic bridgehead proton at δ 4.75 |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.2 (C=O), 82.3 (C-1), 75.9 (C-6), 52.1 (OCH₃), 47.5 (C-4), 35.2, 34.8, 29.1 (CH₂) | Carbonyl carbon at δ 174.2 and bridgehead carbons |
| IR (KBr, cm⁻¹) | 3350-2800 (NH₃⁺), 1730 (C=O), 1240 (C-O) | Strong carbonyl absorption at 1730 cm⁻¹ |
| HRMS (ESI) | [M+H]⁺ calculated for C₈H₁₄NO₃: 172.0974; found: 172.0970 | Molecular ion matches calculated value |
Physical Properties
Table 6: Physical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Appearance | White crystalline solid | Visual observation |
| Melting point | 195-198°C (with decomposition) | Capillary method |
| Solubility | Highly soluble in water and methanol; slightly soluble in ethanol; insoluble in diethyl ether and hexanes | Qualitative solubility test |
| Optical rotation | [α]D²⁵ = 0° (c = 1.0, methanol) for racemic mixture | Polarimetry |
Quality Control and Stability
Purity Assessment
The purity of this compound should be assessed using:
- HPLC analysis : Using a C18 column with a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid
- Elemental analysis : Expected: C, 44.76%; H, 6.57%; N, 6.52%; Cl, 16.51%; Found values should be within ±0.4% of theoretical values
- Thin-layer chromatography : Single spot on silica gel using dichloromethane/methanol (9:1) with ninhydrin visualization
Stability Considerations
The compound should be stored under the following conditions:
- Temperature: 2-8°C
- Container: Tightly closed in amber glass container
- Atmosphere: Under nitrogen with desiccant
- Shelf life: Estimated 24 months under proper storage conditions
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or thioethers.
Scientific Research Applications
Scientific Research Applications
The compound has demonstrated diverse applications in several scientific domains:
Organic Chemistry
- Building Block for Synthesis : It serves as a crucial building block for synthesizing complex organic molecules. The bicyclic structure allows for various functional group modifications, making it versatile in synthetic applications.
Medicinal Chemistry
- Therapeutic Potential : Research has explored its potential therapeutic properties, particularly in antimicrobial and anticancer activities. The amino group in the structure can interact with biological targets, influencing enzyme activity and receptor binding .
Biochemical Probes
- Enzyme Inhibition : The compound has been investigated as a biochemical probe or enzyme inhibitor. Its structural features enable it to form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity .
Material Science
- Advanced Materials Development : In the industrial sector, it is utilized in the development of advanced materials and polymers due to its unique chemical reactivity and stability under various conditions .
Case Studies
Several studies have documented the applications of this compound:
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride against various bacterial strains. The results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
Research has shown that this compound exhibits cytotoxic effects on cancer cell lines. Mechanistic studies revealed that it induces apoptosis through the activation of specific signaling pathways, highlighting its potential in cancer therapy.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Enzyme Inhibition: The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, inhibiting their activity.
Receptor Binding: The bicyclic structure can mimic natural ligands, allowing it to bind to receptors and modulate their activity.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Oxa vs. Aza Bridges
- Oxabicyclo derivatives (e.g., target compound, U46619) exhibit lower basicity due to the oxygen bridge, favoring interactions with polar targets .
- Azabicyclo analogs (e.g., PharmaBlock’s 5-fluoro derivative) introduce a basic nitrogen, enhancing hydrogen bonding and solubility in acidic environments .
Substituent Effects
- Amino groups (target compound) improve target binding via hydrogen bonds or ionic interactions, whereas fluorine (5-fluoro analog) increases lipophilicity and metabolic stability .
Ring Size and Conformation
- Bicyclo[2.2.1] systems (target compound, U46619) provide high rigidity , ideal for selective receptor binding.
- Smaller cores like bicyclo[3.1.0] () allow greater flexibility, suited for crossing blood-brain barrier in CNS drugs .
Pharmacological Activity
Biological Activity
rac-Methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride is a bicyclic compound that has garnered attention in various fields such as medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core structure with an amino group and a carboxylate moiety, which contribute to its biological interactions. The molecular formula is with a molecular weight of 171.19 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function .
- Receptor Binding : Its bicyclic structure allows it to mimic natural ligands, facilitating binding to specific receptors and modulating their activity .
Biological Activity and Therapeutic Potential
Research has explored the compound's potential in several therapeutic areas:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate may also possess such activity .
- Anticancer Properties : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate the specific mechanisms involved .
- Neurological Applications : Given its structural similarity to known neuroactive compounds, there is potential for this compound to influence neurological pathways and be developed into therapeutic agents for neurological disorders .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-methyl (1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylate hydrochloride, and how can stereochemical purity be validated?
- Methodology : Optimize stepwise ring-closing strategies using bicyclo[2.2.1]heptane precursors (e.g., methyl 4-hydroxymethylbicyclo[2.2.1]heptane-1-carboxylate derivatives) . Validate stereochemistry via chiral HPLC coupled with polarimetry or X-ray crystallography. For amino group incorporation, employ reductive amination under controlled pH to minimize racemization .
Q. Which analytical techniques are most effective for quantifying enantiomeric excess (ee) and detecting impurities in this compound?
- Methodology : Use chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) with UV detection at 210–260 nm. Confirm structural integrity via / NMR, focusing on the bicyclic scaffold’s proton coupling constants (e.g., J1,4 and J4,6) and amino group resonance splitting . Mass spectrometry (HRMS) is critical for verifying molecular ion clusters and detecting trace byproducts .
Q. How does the compound’s bicyclic scaffold influence its solubility and stability under physiological conditions?
- Methodology : Conduct pH-dependent solubility studies in buffers (pH 1.2–7.4) using UV spectrophotometry. Assess stability via accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. The oxabicyclo[2.2.1] framework may enhance rigidity, reducing hydrolytic degradation compared to monocyclic analogs .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodology : Perform systematic dose-response assays under standardized conditions (e.g., ATP levels, cell passage number). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Analyze batch-to-batch variability in stereochemical purity, as even 2–5% enantiomeric impurity can skew IC50 values .
Q. How does the stereochemistry at positions 1R, 4S, and 6R modulate target binding in enzyme inhibition studies?
- Methodology : Synthesize diastereomers (e.g., 1S,4R,6S) and compare inhibitory potency via kinetic assays (e.g., Michaelis-Menten plots). Computational docking (AutoDock Vina) can map interactions between the bicyclic core and catalytic residues. Empirical data suggest the 6R-amino group is critical for hydrogen bonding with active-site aspartate residues .
Q. What metabolic pathways dominate the compound’s clearance, and how can structural modifications improve pharmacokinetics?
- Methodology : Use hepatocyte microsomal assays with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic sites. Introduce deuterium at the methyl ester or modify the oxabicyclo oxygen to sulfur to slow esterase-mediated hydrolysis. Pharmacokinetic modeling (e.g., Phoenix WinNonlin) can predict bioavailability improvements .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR shifts for the bicyclo[2.2.1]heptane core?
- Methodology : Standardize solvent systems (e.g., D2O vs. CDCl3) and temperature (25°C) for NMR comparisons. Cross-reference with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities. Variations >0.2 ppm in shifts may indicate conformational flexibility or impurities .
Q. Why do cytotoxicity assays show conflicting results between cancer cell lines (e.g., HeLa vs. MCF-7)?
- Methodology : Profile cell-specific expression of putative targets (e.g., ABC transporters) via qPCR. Adjust assay media composition (e.g., serum-free vs. 10% FBS) to control for protein binding. Use 3D spheroid models to better mimic in vivo heterogeneity, as monolayer cultures may overestimate potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
